Product packaging for Ethyl 2-phenyl-1H-indole-3-carboxylate(Cat. No.:CAS No. 36779-16-5)

Ethyl 2-phenyl-1H-indole-3-carboxylate

Cat. No.: B1598388
CAS No.: 36779-16-5
M. Wt: 267.32 g/mol
InChI Key: CAMPJNZTAORCCJ-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-1H-indole-3-carboxylate (CAS 36779-16-5) is an indole-based organic compound with a molecular formula of C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol. This compound serves as a versatile and critical building block in organic synthesis, primarily utilized as a key intermediate for the development of various pharmacologically active compounds . Its significant indole core structure is a prominent scaffold in medicinal chemistry, where it is employed in the design and synthesis of molecules with potential therapeutic applications. Research indicates its particular relevance in projects aimed at treating neurological disorders and cancer . Furthermore, due to its aromatic properties, this ester is also employed in the synthesis of dyes and pigments, contributing to the production of vibrant and stable colorants . In a broader research context, it is used to study the reactivity and functionalization of indole derivatives, aiding in the discovery of novel chemical reactions and pathways . Indole-3-carboxylate derivatives, in general, are frequently used in asymmetric Friedel-Crafts reactions to create complex molecular architectures with quaternary stereocenters, highlighting the utility of this compound class in advanced synthetic methodology . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO2 B1598388 Ethyl 2-phenyl-1H-indole-3-carboxylate CAS No. 36779-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-20-17(19)15-13-10-6-7-11-14(13)18-16(15)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOQSTKVCGVNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 2 Phenyl 1h Indole 3 Carboxylate and Structural Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom in Ethyl 2-phenyl-1H-indole-3-carboxylate can be mapped.

In a typical ¹H NMR spectrum of an indole (B1671886) carboxylate, distinct signals correspond to the protons of the ethyl group, the phenyl substituent, and the indole core. The ethyl group presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with adjacent protons. Protons on the aromatic rings (both the phenyl group and the benzene (B151609) portion of the indole) appear in the downfield region (typically 6.8-8.0 ppm), with their specific chemical shifts and splitting patterns dependent on their position and the electronic effects of neighboring substituents. The N-H proton of the indole ring is often observed as a broad singlet at a very downfield chemical shift, sometimes above 11.0 ppm, due to hydrogen bonding and exchange phenomena. rsc.org

¹³C NMR spectroscopy provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon (C=O) of the ester group is highly deshielded and appears significantly downfield (e.g., >160 ppm). Carbons of the aromatic rings resonate in the approximate range of 110-140 ppm. rsc.org The carbons of the ethyl group appear in the upfield region of the spectrum. By analyzing the chemical shifts, the connectivity of the entire molecule can be confirmed. rsc.orgmdpi.com

Table 1: Representative NMR Data for a Structural Analog

NucleusChemical Shift (δ) in ppmDescription
¹H>11.0Broad singlet, Indole N-H
¹H7.0 - 8.2Multiplets, Aromatic protons (Indole and Phenyl)
¹H~4.35Quartet, -OCH₂CH₃
¹H~1.42Triplet, -OCH₂CH₃
¹³C>160Carbonyl carbon (C=O)
¹³C110 - 140Aromatic carbons
¹³C~60Methylene carbon (-OCH₂)
¹³C~14Methyl carbon (-CH₃)

Note: Data are representative and based on structurally similar compounds like ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the FTIR spectrum displays several characteristic absorption bands. A prominent, sharp peak is expected for the carbonyl (C=O) stretch of the ester group, typically appearing around 1670-1710 cm⁻¹. The N-H stretch of the indole ring gives rise to a moderate to sharp band in the region of 3200-3400 cm⁻¹. rsc.org The C-O single bond stretches of the ester are found in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the corresponding C=C stretching vibrations within the aromatic rings appear in the 1450-1620 cm⁻¹ range. rsc.org

Table 2: Characteristic FTIR Absorption Bands for Indole Carboxylate Analogs

Wavenumber (cm⁻¹)Functional GroupVibration TypeReference
3220 - 3415Indole N-HStretch rsc.org
>3000Aromatic C-HStretch rsc.org
1670 - 1685Ester C=OStretch rsc.org
1460 - 1620Aromatic C=CStretch rsc.org
1100 - 1300Ester C-OStretch rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental composition.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion, [M+H]⁺. HRMS can measure the mass of this ion with high precision (to four or more decimal places). This experimentally determined mass is then compared to the calculated mass for the expected chemical formula. A close match between the found and calculated masses serves as strong evidence for the compound's identity and elemental composition. rsc.org For instance, in the analysis of a related indole derivative, the calculated m/z for the [M+H]⁺ ion was 339.1492, and the experimentally found value was 339.1495, confirming the formula C₂₃H₁₉N₂O. rsc.org

Table 3: Example of HRMS Data for a Functionalized Indole

IonCalculated Mass (m/z)Found Mass (m/z)Inferred FormulaReference
[M+H]⁺353.1648353.1640C₂₄H₂₁N₂O rsc.org

X-ray Diffraction (XRD) for Single-Crystal Structural Determination and Molecular Conformation

For analogs of this compound, XRD studies reveal critical conformational details, such as the dihedral angle between the plane of the indole ring system and the attached phenyl ring. researchgate.net The analysis also confirms the planarity of the indole core itself. nih.gov Crystallographic data includes the unit cell parameters (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group (e.g., P2₁/c). researchgate.netnih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the solid state. nih.govmdpi.com

Table 4: Representative Single-Crystal X-ray Diffraction Data for an Indole Analog

ParameterValueDescriptionReference
CompoundEthyl 2-benzyl-1-propyl-1H-indole-3-carboxylateStructural Analog nih.gov
FormulaC₂₁H₂₃NO₂ nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupP2₁/c nih.gov
a (Å)16.231Unit cell dimension nih.gov
b (Å)19.479Unit cell dimension nih.gov
c (Å)5.5226Unit cell dimension nih.gov
V (ų)1746.0Unit cell volume nih.gov
Z4Molecules per unit cell nih.gov
Dihedral Angle75.92°Angle between indole and benzyl (B1604629) rings nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The extensive conjugated π-system of this compound, which includes the indole nucleus, the phenyl ring, and the carbonyl group, gives rise to characteristic absorptions in the UV region.

The primary electronic transitions observed are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. slideshare.netuzh.ch These transitions are typically strong and occur at specific wavelengths (λₘₐₓ). The presence of the indole ring and the phenyl group creates a large, conjugated system that lowers the energy gap for these transitions, shifting the absorption to longer wavelengths compared to non-conjugated systems. libretexts.org The UV-Vis spectrum can be used to confirm the presence of this conjugated system and can be sensitive to substitution on the aromatic rings. For indole-3-carboxylic acid, absorption peaks have been observed at wavelengths of 272.53 nm and 281.41 nm. researchgate.net

Table 5: Common Electronic Transitions in Organic Molecules

TransitionDescriptionTypical Wavelength Region
σ → σExcitation from a sigma bonding to a sigma antibonding orbital. Requires high energy.< 200 nm (Far UV) slideshare.net
n → πExcitation from a non-bonding orbital to a pi antibonding orbital.200 - 400 nm (Near UV) slideshare.net
π → π*Excitation from a pi bonding to a pi antibonding orbital. Common in conjugated systems.200 - 400 nm (Near UV) libretexts.org

Mechanistic Insights into the Biological Actions of Ethyl 2 Phenyl 1h Indole 3 Carboxylate and Indole Derivatives

Investigation of Molecular Recognition and Ligand-Target Binding Interactions

The biological activity of a compound is fundamentally determined by its ability to recognize and bind to specific molecular targets. For ethyl 2-phenyl-1H-indole-3-carboxylate and its derivatives, molecular recognition is governed by a combination of factors including the indole (B1671886) core, the nature and position of its substituents, and the topology of the target's binding site.

Structure-Activity Relationship (SAR) studies and molecular docking simulations have been instrumental in deciphering these interactions. The indole ring itself often participates in crucial binding events. The indole NH group, for instance, can act as a hydrogen bond donor, an interaction that is often critical for binding affinity. mdpi.com The aromatic system of the indole nucleus frequently engages in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the binding pocket of target proteins. nih.govmdpi.com

Substituents on the indole ring play a fine-tuning role in modulating binding affinity and selectivity. For example, in a series of indole-2-carboxamides designed as allosteric modulators for the cannabinoid CB1 receptor, an electron-withdrawing group at the C5-position was found to be a critical structural requirement for activity. acs.org Similarly, the 2-phenyl group, as seen in this compound, can fit into specific lipophilic pockets, enhancing receptor affinity. Studies on indole derivatives targeting the translocator protein (TSPO) have shown that 2-aryl substituents, such as a phenyl or naphthyl group, are crucial for interacting with a specific lipophilic pocket (L1) in the receptor. mdpi.com

Computational docking models have provided detailed pictures of these binding events. For N-phenylindole derivatives targeting the Mycobacterium tuberculosis enzyme Pks13, docking studies revealed that the indole moiety forms hydrogen bonds with key residues D1644 and N1640, while a piperidine (B6355638) ring engages in van der Waals and stacking interactions with Y1674. nih.gov In another example, N-arylsulfonyl-indole-2-carboxamide inhibitors were shown to bind to galectin-8C, with the indole scaffold establishing extensive interactions with conserved residues Trp249, Arg233, and His229. nih.gov

Table 1: Examples of Molecular Interactions between Indole Derivatives and Biological Targets

Indole Derivative ClassBiological TargetKey Interacting ResiduesType of InteractionSource
1,3,4-Oxadiazole-indoleEstrogen Receptor Alpha (ERα)Phe404π–π stacking, Hydrogen bonds nih.gov
Indole Schiff BaseCyclooxygenase-2 (COX-2)Tyr355, Arg120Hydrogen bond nih.gov
N-phenylindolePks13-thioesterase (TE)D1644, N1640, Y1674Hydrogen bonds, van der Waals, Stacking interactions nih.gov
N-arylsulfonyl-indole-2-carboxamideGalectin-8CTrp249, Arg233, His229, Asn231, Ser213Extensive contacts, Hydrogen bonds nih.gov
2-phenyl indoleEGFR KinasePhe771, Leu694, Gly772, Lys721, Val702π-H interactions, Hydrophobic interactions mdpi.com

Elucidation of Cellular and Biochemical Pathway Modulation

The binding of this compound and related compounds to their molecular targets triggers a cascade of downstream events, leading to the modulation of various cellular and biochemical pathways. These pathways are often central to disease processes such as cancer, inflammation, and infection.

A significant body of research points to the role of indole derivatives in modulating inflammatory pathways. For instance, novel indole derivatives have been shown to modulate key inflammatory signaling routes like the NF-κB and COX-2 pathways. nih.gov Indole itself, produced by gut bacteria from tryptophan, acts as a ligand for the aryl hydrocarbon receptor (AhR), influencing intestinal immune responses and the secretion of glucagon-like peptide-1 (GLP-1). wikipedia.org

In the context of cancer, indole derivatives can influence pathways critical for cell survival, proliferation, and death. Galectin-3, a target for some indole-2-carboxamide derivatives, is a key regulator of cell adhesion, migration, apoptosis, and angiogenesis. nih.gov Inhibition of this protein can disrupt these fundamental cancer-related processes. Furthermore, some indole-based cannabinoid receptor agonists have demonstrated the ability to mitigate oxidative stress and apoptosis by significantly reducing levels of reactive oxygen species (ROS) and caspases in vitro. acs.org The Akt signaling network, a critical pathway that drives cancer cell proliferation and metabolism, is another prominent target. nih.gov The activation of Akt is a multi-step process involving phosphorylation, and its modulation by small molecules can have profound effects on cell fate.

The biosynthesis of indole derivatives themselves is a well-defined pathway, particularly in plants, where they function in pathogen defense. In Arabidopsis thaliana, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan and accumulate in response to stress, highlighting their role in plant defense pathways. researchgate.net

Table 2: Modulation of Cellular and Biochemical Pathways by Indole Derivatives

Pathway/ProcessEffect of Indole DerivativeCellular OutcomeSource
NF-κB SignalingModulationAnti-inflammatory effects nih.gov
COX-2 PathwayModulation/InhibitionAnti-inflammatory effects nih.govnih.gov
Aryl Hydrocarbon Receptor (AhR) SignalingActivationModulation of immune response, GLP-1 secretion wikipedia.org
ApoptosisInduction/ModulationAnticancer activity, Neuroprotection nih.govacs.org
Cell MigrationInhibitionAnticancer, Anti-fibrosis activity nih.gov
Oxidative Stress (ROS levels)ReductionNeuroprotection acs.org

Studies on Interaction with Specific Enzymes and Receptors (e.g., PDE5, AKT1 kinase, Penicillin-binding proteins)

The broad biological profile of the indole scaffold stems from its ability to interact with a multitude of specific enzymes and receptors. ijpsr.comnih.gov While direct studies on this compound with every target are not always available, research on structurally similar compounds provides strong evidence for its potential interactions.

Enzyme Inhibition: Indole derivatives are potent inhibitors of various enzyme families.

Protein Kinases: The indole scaffold is found in many kinase inhibitors. nih.gov While specific data for this compound against AKT1 kinase is limited, the general class of indole derivatives is known to target kinases involved in cell proliferation. nih.gov The activation of Akt1 involves phosphorylation at its C-terminal tail, which relieves autoinhibition, a process that can be targeted by small molecule inhibitors. nih.gov

Cyclooxygenases (COX): Certain indole derivatives act as selective COX-2 inhibitors, which is the basis for their anti-inflammatory activity. nih.gov Docking studies of an indole Schiff base derivative showed it binding to the COX-2 active site, forming hydrogen bonds similarly to the established drug indomethacin (B1671933). nih.gov

Hyaluronidase (B3051955): This enzyme is involved in tissue permeability and inflammation. Several indole-2- and -3-carboxamide derivatives have been identified as hyaluronidase inhibitors, with IC50 values in the micromolar range. nih.gov

Monoamine Oxidases (MAO): Indole derivatives bearing a propargylamine (B41283) moiety have shown potent, irreversible inhibitory activity against both MAO-A and MAO-B, enzymes critical in neurotransmitter metabolism. rsc.org

Glycogen Synthase Kinase-3β (GSK-3β): Ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives have been evaluated as potential GSK-3β inhibitors, with some compounds showing excellent inhibitory activity. researchgate.net

Receptor Interactions: Indole derivatives are also well-known ligands for a variety of receptors.

Cannabinoid Receptors (CB1 and CB2): The indole-2-carboxamide scaffold is a prototypical structure for allosteric modulators of the CB1 receptor. acs.orgnih.gov SAR studies have identified key features for potent modulation, including substituents at the C3 and C5 positions of the indole ring. acs.org Other studies have developed conformationally restricted indole derivatives that act as highly selective CB2 receptor agonists, demonstrating neuroprotective and anti-inflammatory properties. acs.org

Estrogen Receptor (ER): Indole-based compounds have been developed as inhibitors of estrogen receptor alpha (ERα), a key target in breast cancer. nih.gov An indole-oxadiazole derivative showed potent antiproliferative activity against ERα-positive breast cancer cells with an IC50 of 1.72 μM. nih.gov

Androgen Receptor (AR): 1H-Indole-2-carboxamides have been discovered as novel inhibitors that target an allosteric site (BF3) on the androgen receptor, demonstrating strong anti-proliferative activity in prostate cancer cell lines, including those resistant to conventional therapies. researchgate.net

While specific studies linking this compound to PDE5 or penicillin-binding proteins (PBPs) are not prominent in the reviewed literature, the indole core is present in the known PDE5 inhibitor tadalafil. nih.gov Likewise, the demonstrated activity of indolylquinazolinones against methicillin-resistant S. aureus (MRSA) suggests that the indole scaffold is a viable starting point for developing novel antibacterial agents, although the specific targets in these cases were identified as RSH (RelA/SpoT homolog) proteins rather than PBPs. nih.gov

Table 3: Inhibitory and Binding Activities of Various Indole Derivatives

Indole DerivativeTargetActivitySource
Indole-oxadiazole derivative (Compound 39)Estrogen Receptor α (ERα)IC50 = 1.72 μM (T-47D cells) nih.gov
Indole Schiff base (Compound S3)Inflammation (Carrageenan-induced paw edema)62.69% inhibition nih.gov
Indole-3-carboxamide derivativeHyaluronidaseIC50 = 25-41 μM nih.gov
Indole-urea derivative (Compound 6)hMAO-AIC50 = 4.31 μM rsc.org
Indole-urea derivative (Compound 6)hMAO-BIC50 = 2.62 μM rsc.org
5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f)Cannabinoid Receptor 1 (CB1)KB = 89.1 nM acs.org
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)MRSA ATCC 43300MIC = 0.98 μg/mL nih.gov

Structure Activity Relationship Sar Studies of Ethyl 2 Phenyl 1h Indole 3 Carboxylate and Its Derivatives

Impact of Substitutions on the Indole (B1671886) Ring (N-1, C-2, C-3) on Pharmacological Profiles

The indole ring offers multiple positions for substitution, with the N-1, C-2, and C-3 positions being particularly important for modulating biological activity. nih.gov

N-1 Position: The nitrogen atom of the indole ring is a common site for modification. N-alkylation or N-arylation can significantly influence a compound's properties. For instance, N-substituted indole derivatives have demonstrated a wide range of biological effects, including anti-inflammatory, antimicrobial, and antipsychotic activities. nih.gov The unsubstituted indole nitrogen atom is often considered mandatory for antioxidant activity in certain C-3 substituted derivatives, as it promotes radical stabilization. nih.govresearchgate.net However, in some cases, substitution at N-1 can be beneficial. For example, in a series of indole derivatives targeting the cannabinoid receptor 2 (CB2R), methylation at the amide group near the heterocyclic core led to a significant reduction in affinity for the cannabinoid receptor 1 (CB1R), thereby enhancing selectivity for CB2R. acs.orgacs.org

C-2 Position: The C-2 position is crucial, and the substituent here often plays a key role in ligand-target interactions. While this article focuses on the 2-phenyl derivatives, it is noteworthy that modifications at this position can drastically alter activity. For example, the presence of a carbonyl group at C-2 (forming an oxindole) has been shown to increase cytotoxicity in cancer cells. mdpi.com

C-3 Position: The C-3 position is a highly reactive site and a focal point for functionalization to modulate bioactivity. rsc.org Studies on indole-2-carboxamides have shown that small alkyl groups (like methyl or ethyl) at the C-3 position are preferred for enhancing modulatory potency at the CB1 receptor. rti.orgnih.gov Longer alkyl chains at this position can also retain activity. nih.gov The introduction of a double bond and an ester group at position 3 has been linked to increased cytotoxicity in some compound series. mdpi.com The nature of the substituent at C-3 is a strong determinant of the mechanism of action; for instance, in certain antioxidant indole derivatives, the activity strongly depends on the type of substituent directly connected to the methylene (B1212753) group at C-3. researchgate.net

Table 1: Impact of Indole Ring Substitutions on Biological Activity An interactive data table is available in the digital version.

Position Substitution Derivative Class Biological Target/Activity Observed Effect Reference
N-1 Methyl Indole-based SCRAs Cannabinoid Receptors (CB1/CB2) Reduced CB1R affinity, enhancing CB2R selectivity. acs.orgacs.org
N-1 Unsubstituted C3-Methylene-Bridged Indoles Antioxidant Activity Mandatory for radical stabilization and cytoprotective activity. nih.govresearchgate.net
C-3 Short alkyl groups (H, Me, Et) Indole-2-carboxamides CB1 Receptor Allosteric Modulation Smaller groups (H, Me) preferred over ethyl for potency. nih.gov
C-3 Aryl group with Br Indole Derivatives Tyrosine Kinase (TK) Inhibition Favorable results for TK inhibition. mdpi.com
C-5 Chloro or Fluoro Indole-2-carboxamides CB1 Receptor Allosteric Modulation Enhanced modulation potency. rti.orgnih.gov

Role of the Ester Moiety at C-3 in Modulating Biological Efficacy

The ester group at the C-3 position of ethyl 2-phenyl-1H-indole-3-carboxylate is a critical functional group that significantly influences the molecule's biological efficacy. Its presence, or its bioisosteric replacement, can dictate the compound's potency, selectivity, and even its mechanism of action.

Research has demonstrated that the hydrolysis of the ester to its corresponding carboxylic acid can be crucial for activity in certain contexts. For example, in a series of CysLT1 antagonists, the carboxylic acid group at position 2 of the indole ring was found to be necessary for activity, highlighting the importance of an acidic moiety for interacting with the receptor. nih.gov Similarly, the replacement of a carboxylic acid function with bioisosteres like hydroxyazoles in indomethacin (B1671933) analogues retained activity against aldo-keto reductase 1C3 (AKR1C3) while eliminating off-target effects on COX enzymes. nih.gov This underscores that while the acidic character is important, the specific chemical nature of the group (ester, carboxylic acid, or other acidic mimics) can be tuned to optimize the pharmacological profile. nih.govdrughunter.com

Conversely, converting the ester or the corresponding carboxylic acid to an amide (carboxamide) is another common strategy that profoundly impacts biological activity. The synthesis of indole 2- and 3-carboxamides is a major area of research, with these derivatives showing potent inhibitory activity against various enzymes. nih.gov The conversion of a C-3 carboxylic acid to a carboxamide linked to amino acids or peptides has been explored to generate novel antimicrobial agents. semanticscholar.org In the context of cannabinoid receptor modulators, the carboxamide functionality was found to be a required feature for activity. nih.gov Furthermore, indole-carbohydrazide derivatives, formed from the corresponding ester, have been identified as highly potent α-glucosidase inhibitors. nih.gov These modifications highlight the versatility of the C-3 ester as a synthetic handle for creating diverse libraries of compounds with a wide range of biological activities.

Table 2: Effect of C-3 Ester/Carboxylic Acid/Amide Moiety on Biological Activity An interactive data table is available in the digital version.

Original Moiety (at C-3 or related position) Modified Moiety Compound Class Biological Target/Activity Outcome of Modification Reference
Ester Carboxylic Acid Indole-2-carboxylic acid CysLT1 Receptor Necessary for antagonist activity. nih.gov
Carboxylic Acid Hydroxyazole (Bioisostere) Indomethacin Analogue AKR1C3 Inhibition Retained activity, improved selectivity over COX enzymes. nih.gov
Ester/Carboxylic Acid Carboxamide Indole-2-carboxamide CB1 Receptor Required for allosteric modulatory activity. nih.gov
Ester Carbohydrazide Indole-carbohydrazide α-Glucosidase Inhibition Significant increase in inhibitory activity. nih.gov

Influence of the Phenyl Group at C-2 on Ligand-Target Interactions and Activity

The orientation and substitution pattern of the C-2 phenyl ring can have profound effects. For example, in a series of 2-phenylindole (B188600) derivatives designed as multi-target inhibitors for cancer therapy, the 2-phenylindole scaffold was shown to bind deeply into the hydrophobic pocket of the epidermal growth factor receptor (EGFR), forming stacking and hydrophobic interactions analogous to known inhibitors. nih.govnih.gov The specific substituents on this phenyl ring can further refine these interactions, leading to enhanced potency. nih.gov

Studies on allosteric modulators for the cannabinoid type-1 (CB1) receptor also highlight the importance of the C-2 phenyl ring. Docking models suggest that this phenyl group occupies a specific lipophilic pocket in the receptor. nih.gov Replacing the C-2 phenyl ring with other aromatic or heteroaromatic systems is a key strategy in SAR studies to probe the binding site and improve pharmacological properties. For instance, replacing the phenyl group with a 2-naphthyl moiety in certain derivatives led to higher affinity, confirming a crucial ligand-receptor interaction within a specific pocket. nih.gov

In the context of designing multi-target antiproliferative agents, the 2-phenyl indole moiety was observed to stack with specific amino acid residues (like Phe771) and form pi-H interactions with others (like Leu694 and Gly772) at the gate of the binding site of target proteins. nih.gov These detailed interactions underscore the indispensable role of the C-2 phenyl group in establishing the precise orientation and binding mode required for potent biological activity.

Computational and in Silico Approaches in the Study of Ethyl 2 Phenyl 1h Indole 3 Carboxylate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the efficacy of novel, unsynthesized molecules.

In studies involving related indole (B1671886) structures, such as 2-phenylindole-3-carbaldehyde derivatives, QSAR modeling has been employed to determine the structural requirements for potential antimitotic agents. nih.gov These analyses have revealed the importance of specific physicochemical properties and structural features for biological activity. The models developed have highlighted that electrostatic potential charges on atoms, increased molecular surface area, and the presence of bulky substituents at certain positions can significantly impact the compound's potency. nih.gov For instance, research on 2-phenylindole (B188600) derivatives identified the importance of descriptors like Electrostatic-Topological State Atom (ETSA) indices, Radial Distribution Function (RDF) descriptors, and molecular shape descriptors in predicting antimitotic activity. nih.gov Similarly, 2D QSAR modeling was used to guide the investigation of 1H-3-indolyl derivatives as potential antioxidants. mdpi.com These models serve as a predictive tool, helping to prioritize which derivatives of a parent compound like Ethyl 2-phenyl-1H-indole-3-carboxylate should be synthesized for further in vitro testing. mdpi.com

Table 1: Conceptual Overview of a QSAR Model

ComponentDescriptionExample
Input A dataset of molecules with known chemical structures and measured biological activities.A series of indole derivatives and their corresponding IC50 values against a cancer cell line.
Model A mathematical equation derived using statistical methods (e.g., regression analysis) that links molecular descriptors to activity.Activity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...
Output The predicted biological activity for new, untested molecules based on their calculated descriptors.A predicted IC50 value for a novel this compound derivative.

Molecular Docking Simulations to Predict Binding Modes and Affinities with Biological Targets

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific protein target. This technique is crucial for understanding the potential mechanism of action of a drug candidate by visualizing its interactions with the amino acid residues in the target's active site.

For derivatives of indole-carboxylate, molecular docking has been a key tool in identifying potential therapeutic targets. For example, various indole derivatives have been docked into the active site of Glycogen Synthase Kinase-3β (GSK-3β), a target implicated in conditions like diabetes mellitus. researchgate.netneliti.com These simulations, often performed with software like AutoDock or Schrödinger, calculate a binding affinity score (typically in kcal/mol) that estimates the strength of the ligand-protein interaction. researchgate.netneliti.com The results from such studies have shown that indole-carboxylate derivatives can form stable complexes within the binding domain of GSK-3β, with some derivatives exhibiting high binding affinities. researchgate.netneliti.com Other research has used docking to evaluate the antioxidant potential of indole derivatives by simulating their interaction with human antioxidant enzymes. nih.gov The docking poses reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and are believed to be essential for the molecule's biological activity. nih.gov

Table 2: Summary of Molecular Docking Studies on Related Indole Derivatives

Ligand TypeTarget ProteinDocking SoftwareKey Findings/Interactions
Indole-carboxylate derivativesGlycogen Synthase Kinase-3β (GSK-3β)AutoDock, SchrödingerHigh binding affinities, interactions within the ligand-binding domain. researchgate.netneliti.com
Indole derivativesHuman Antioxidant Enzyme (PDB: 3MNG)Not SpecifiedGood binding scores and interactions, validating antioxidant potential. nih.gov
Indole-2-carboxamidesEGFR, BRAFV600E, VEGFR-2Not SpecifiedInvestigation of binding modes within kinase active sites. mdpi.com

Molecular Dynamics (MD) Simulations for Investigating Ligand-Protein Complex Stability

While molecular docking provides a static image of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations assess the stability of the docked complex over time, providing a more realistic representation of the physiological environment. nih.govnih.gov This technique is essential for validating the results of docking studies.

The general process involves taking the best-docked pose of the ligand-protein complex and placing it in a simulated environment, typically a box of water molecules and ions. The simulation then calculates the atomic movements over a set period (nanoseconds to microseconds) based on the principles of classical mechanics. Researchers analyze the trajectory to determine if the ligand remains stably bound to the active site. nih.govnih.gov A stable interaction is often characterized by a low root-mean-square deviation (RMSD) of the ligand's position over time. Studies have shown that correct binding poses tend to be more stable during MD simulations than incorrect "decoy" poses. nih.govnih.gov Therefore, MD simulations can act as an effective filter to eliminate false positives from docking calculations before proceeding to more computationally expensive free-energy calculations. nih.govnih.gov This combined docking and MD approach has been successfully applied to study various heterocyclic compounds, confirming the stability of predicted binding modes. nih.govresearchgate.net

Density Functional Theory (DFT) and Quantum Chemical Analyses for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. It provides highly accurate information about molecular properties from first principles.

For a closely related compound, Ethyl indole-2-carboxylate (B1230498), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to determine its optimized molecular geometry, including bond lengths and angles. ijrar.org These theoretical parameters can be compared with experimental data from X-ray crystallography of similar indole structures to validate the computational model. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: Represents the orbital with the highest energy that is occupied by electrons. It is associated with the molecule's ability to donate electrons, reflecting its nucleophilic character. youtube.com

LUMO: Represents the lowest energy orbital that is unoccupied. It is associated with the molecule's ability to accept electrons, reflecting its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. ijrar.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis NBO analysis is used to study charge distribution and intramolecular interactions within a molecule. faccts.de It provides a detailed picture of charge delocalization from occupied bonding or lone-pair orbitals to unoccupied antibonding orbitals. ijrar.org This analysis helps in understanding the stability arising from hyperconjugation and electron delocalization throughout the molecular structure. For Ethyl indole-2-carboxylate, NBO analysis has been used to explain the charge delocalization across the molecule. ijrar.org

Table 3: Selected Theoretical Geometrical Parameters for Ethyl indole-2-carboxylate from DFT

ParameterBondCalculated Value (Å)
Bond LengthC2-C101.465
Bond LengthC10-O111.216
Bond LengthC4-C91.426
Data sourced from a DFT study on Ethyl indole-2-carboxylate using the B3LYP/6-311++G(d,p) basis set. ijrar.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Pharmacokinetic Profiling

In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a lead compound. ADMET prediction models are in silico tools that evaluate how a drug is likely to be processed by the body. These predictions help to identify potential liabilities, such as poor absorption or high toxicity, before committing to expensive synthesis and testing.

For derivatives of indole-carboxylate, ADMET properties have been predicted using online tools like SwissADME and PreADMET. researchgate.netneliti.com These platforms calculate a range of parameters based on the molecule's structure. Key predicted properties include:

Absorption: Parameters like lipophilicity (LogP) and predicted Caco-2 cell permeability are used to estimate gastrointestinal absorption. researchgate.netneliti.com

Distribution: Predictions can indicate whether a compound is likely to cross the blood-brain barrier (BBB). researchgate.netneliti.com

Metabolism: The models can predict interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

Toxicity: Potential toxicity, such as carcinogenicity or mutagenicity, can be flagged based on structural alerts and predictive models. researchgate.netneliti.com

Studies on indole-carboxylate derivatives designed as GSK-3β inhibitors showed that several compounds were predicted to have good lipophilic character (LogP values between 2.25-3.13) and were predicted to be non-carcinogenic, indicating a favorable safety profile. researchgate.netneliti.com

Table 4: Example of Predicted ADMET Properties for Indole Derivatives

Ligand TypePredicted PropertyPredicted Value/OutcomeSoftware/Server
Indole-carboxylate derivativesLipophilicity (LogP)2.25 - 3.13SwissADME
Indole-carboxylate derivativesCarcinogenicityPredicted to be safe/non-carcinogenic for select derivativesPreADMET
Indole-carboxylate derivativesGI Absorption & BBB PenetrationVaries by derivative, visualized via Boiled-Egg plotSwissADME
Data generalized from studies on indole-carboxylate derivatives. researchgate.netneliti.com

Future Perspectives and Potential Therapeutic Applications of Ethyl 2 Phenyl 1h Indole 3 Carboxylate

Advancements in Drug Discovery and Development Based on Indole (B1671886) Scaffolds

The future of drug discovery involving the indole scaffold is set to be transformed by the integration of advanced synthetic techniques and a more profound understanding of molecular biology. mdpi.com The versatility of the indole ring allows for extensive chemical modification, which is crucial for optimizing therapeutic properties. mdpi.comeurekaselect.com

Future strategies in drug development will likely focus on creating multi-targeted agents from indole bases, capable of modulating several biological pathways at once. mdpi.com This approach is particularly promising for complex diseases like cancer. mdpi.com The design of new derivatives, including modifications of the Ethyl 2-phenyl-1H-indole-3-carboxylate structure, will be heavily guided by computational methods such as structure-based drug design (SBDD) and quantitative structure–activity relationship (QSAR) models. mdpi.com These tools help in the rational design of molecules with improved target specificity and reduced toxicity. mdpi.com

The 2-arylindole structure, a key feature of this compound, is considered a particularly promising lead for drug development due to the wide-ranging biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial effects. uark.eduomicsonline.org

Table 1: Examples of FDA-Approved Drugs Containing an Indole Scaffold This table illustrates the successful translation of indole-based compounds into clinical therapies, suggesting a promising future for related molecules.

Drug NameTherapeutic Application
Sunitinib Targeted therapy for renal cell carcinoma and gastrointestinal stromal tumors. mdpi.comnih.gov
Panobinostat Treatment for multiple myeloma. nih.govnih.gov
Vinblastine (B1199706) Chemotherapy for various cancers, including non-small cell lung cancer (NSCLC). nih.govnih.gov
Vincristine Chemotherapy used in the treatment of many types of cancer. nih.gov
Pindolol Beta-adrenoceptor antagonist used for hypertension. researchgate.net
Indomethacin (B1671933) Nonsteroidal anti-inflammatory drug (NSAID). researchgate.net

Strategies for Combatting Drug Resistance in Pathogens and Cancer

A significant hurdle in modern medicine is the emergence of drug resistance in both infectious pathogens and cancer cells. nih.govmdpi.com Indole derivatives represent a key strategic tool in overcoming this challenge. The structural adaptability of the indole scaffold allows for the design of compounds that can circumvent common resistance mechanisms. mdpi.commdpi.com

One successful strategy involves molecular hybridization, where an indole moiety is combined with another pharmacophore to create a dual-action agent. For instance, researchers have synthesized indole-chalcone and camptothecin (B557342) hybrids that demonstrate superior activity against multidrug-resistant (MDR) cancer cells. mdpi.com Similarly, certain arylthioindole derivatives have shown potent efficacy against the NCI/ADR-RES multidrug-resistant cell line at low nanomolar concentrations. nih.gov The development of such hybrids based on the this compound framework could yield novel agents effective against resistant tumors.

Another approach focuses on targeting proteins essential for pathogen survival that are distinct from current drug targets. The mycobacterial membrane protein large 3 (MmpL3), a vital transporter in Mycobacterium tuberculosis, has been identified as a highly "druggable" target for new anti-TB agents, with several indole-2-carboxamide derivatives showing promise. nih.govnih.gov

Table 2: Research Findings on Indole Derivatives Against Resistant Cancer Cells This table presents data on the efficacy of specific indole compounds against drug-resistant cancer cell lines, highlighting their potential to overcome resistance.

CompoundCancer Cell LineResistance ProfileIC₅₀ ValueSource
Indole-chalcone/CPT Hybrid (14) HCT-116Paclitaxel-resistant0.25 µM mdpi.com
Indole iso-quinoline Hybrid (23) 30 cancer cell linesBroad-spectrumGI₅₀ = 1.5 µmol/L nih.gov
Arylthioindole Derivative (10a) NCI/ADR-RESMultidrug-resistant16 nM nih.gov

IC₅₀/GI₅₀: The concentration of a drug that is required for 50% inhibition of growth in vitro.

Development of Indole-Based Nanoparticles for Targeted Delivery Systems

Nanotechnology offers a powerful platform to enhance the therapeutic efficacy of indole-based anticancer agents. nih.gov Encapsulating compounds like this compound within nanoparticles can overcome challenges such as poor stability and non-specific toxicity, while enabling targeted delivery and controlled release. nih.govnih.gov

Biodegradable polymers are commonly used to create these nanoparticles. For example, research has demonstrated the successful encapsulation of indole derivatives into poly D, L-lactide-co-glycolide (PLGA) nanoparticles. researchgate.net This formulation protects the active compound from degradation, directs it to the specific site of action, and reduces its toxicity to healthy tissues. nih.gov The small size of nanoparticles allows for efficient uptake by cells and accumulation at tumor sites. nih.gov

Studies on PLGA-encapsulated indole nanoparticles have shown they possess a stable structure and can achieve a sustained release profile, which is desirable for maintaining therapeutic concentrations over time. researchgate.net

Table 3: Characteristics of Indole-Loaded PLGA Nanoparticles This table summarizes the physical properties of a nanoparticle system designed for delivering indole compounds, showcasing the feasibility of this advanced delivery strategy.

ParameterMeasurement
Average Diameter 65 nm
Encapsulation Efficiency ~78%
Zeta Potential -15.2 mV
Release Kinetics Sustained release fitting Higuchi and Zero-order models
Cytotoxicity ~95% against A549 lung cancer cell lines

Source: researchgate.net

Design of Novel Fluorescent Chemosensors and Probes Utilizing the Indole Scaffold

Beyond therapeutics, the unique photophysical characteristics of the indole scaffold are being harnessed to create novel analytical tools. researchgate.netrsc.org Indole and its derivatives often exhibit strong fluorescence, making them ideal candidates for the development of highly sensitive and selective chemosensors and biological probes. rsc.orgnih.gov

These indole-based sensors are designed to produce a measurable colorimetric or fluorescent signal upon binding with a specific analyte, such as a metal ion or an anion. rsc.org For example, an indole-based probe named IHT was developed to detect Cu²⁺ ions with high selectivity, showing a distinct color change from colorless to violet and a "turn-on" fluorescence response. nih.gov The detection limit for this probe was found to be 8.93 x 10⁻⁸ M, which is significantly lower than the permissible concentration in drinking water. nih.gov

The design of these probes often involves attaching a specific recognition unit to the indole fluorophore. acs.org The interaction between the sensor and the analyte triggers a change in the electronic properties of the indole system, leading to a detectable signal. researchgate.net Such probes have successful applications in the fluorescence imaging of ions within living cells. nih.gov The development of sensors based on the this compound structure could lead to new tools for environmental monitoring and biological research.

Table 4: Examples of Indole-Based Fluorescent Probes and Their Applications This table details the function of various fluorescent sensors built upon the indole scaffold, demonstrating their utility in analytical chemistry.

Probe Name/TypeAnalyte DetectedSensing MechanismKey FindingSource
Probe IHT Cu²⁺Colorimetric and "turn-on" fluorescenceDetection limit of 8.93 x 10⁻⁸ M; successful in living cell imaging. nih.gov
Bodipy-1 BenzenethiolsBlue-red switching in emission spectraSelectively detects benzenethiols via aromatic nucleophilic substitution. acs.org
Methyl 3-aryl-1H-indole-2-carboxylates Fluoride ionsFluorescence detectionStudied as potential fluorescent probes for fluoride. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-phenyl-1H-indole-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via copper(II)-catalyzed sequential Chan–Lam coupling and cross-dehydrogenative coupling. Key steps include:

  • Use of Cu(OAc)₂ as a catalyst in anhydrous THF under nitrogen.
  • Optimization of reaction time (12–24 hours) and temperature (80–100°C) to achieve yields up to 55–96% .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol .
    • Critical Parameters : Excess arylboronic acid improves yield, while oxygen-sensitive intermediates necessitate inert conditions .

Q. How is this compound structurally characterized in academic research?

  • Techniques :

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 8.76 (NH), 7.61–7.59 (aromatic protons), 4.26 (ethoxy group) .
  • X-ray Crystallography : Structural parameters (bond lengths/angles) confirm the indole core and ester functionality. For example, C–O bond lengths in the carboxylate group range from 1.358–1.458 Å .
    • Validation : Cross-referencing experimental NMR data with computational predictions (DFT) resolves ambiguities in peak assignments .

Q. What purification methods are effective for isolating this compound?

  • Methods :

  • Recrystallization : Ethanol or DMF/acetic acid mixtures yield high-purity crystals (mp 145–158°C) .
  • Chromatography : Silica gel chromatography with gradient elution (hexane:EtOAc 4:1) removes unreacted starting materials .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported melting points or spectral data for this compound?

  • Case Study : Variations in melting points (e.g., 145–148°C vs. 155–158°C) arise from polymorphic forms or solvent inclusion. Single-crystal X-ray analysis confirms the dominant crystalline phase and hydrogen-bonding patterns .
  • Protocol : Crystallize the compound in different solvents (e.g., ethanol vs. DMF) and compare unit cell parameters .

Q. What mechanistic insights explain the role of copper catalysts in synthesizing this compound?

  • Mechanism :

  • Chan–Lam Coupling : Cu(II) facilitates oxidative addition of arylboronic acid to the indole nitrogen.
  • Cross-Dehydrogenative Coupling : Cu(I) intermediates mediate C–H activation at the indole C3 position, forming the carboxylate ester .
    • Experimental Support : Kinetic studies (e.g., reaction rate dependence on Cu(OAc)₂ concentration) validate the proposed catalytic cycle .

Q. How can computational chemistry (e.g., DFT) predict reactivity trends for derivatives of this compound?

  • Approach :

  • Calculate Fukui functions to identify electrophilic/nucleophilic sites. For example, the C3 position exhibits high electrophilicity due to conjugation with the ester group .
  • Use global hardness/softness indices to assess stability under varying pH conditions .
    • Validation : Experimental IR and 13C^{13}C NMR shifts correlate with DFT-predicted electron density distributions .

Q. What strategies mitigate toxicity risks during handling of this compound?

  • Safety Protocols :

  • PPE : Nitrile gloves, lab coats, and fume hoods prevent dermal/respiratory exposure .
  • Waste Disposal : Neutralize acidic byproducts (e.g., acetic acid) before disposal .
    • Toxicity Data : Limited acute toxicity reported, but structural analogs show moderate cytotoxicity (IC₅₀ > 50 μM in HeLa cells) .

Data Contradiction Analysis

Q. How to address conflicting 1H^1H NMR integrations for the NH proton in literature reports?

  • Root Cause : Proton exchange broadening in CDCl₃ vs. DMSO-d₆. For example, δ 8.76 (sharp singlet in CDCl₃) vs. δ 10.2 (broad in DMSO-d₆) .
  • Resolution : Perform variable-temperature NMR to observe exchange effects or use deuterated DMSO for enhanced NH signal resolution .

Methodological Recommendations

Q. What databases or tools are recommended for spectral comparison of indole derivatives?

  • Resources :

  • NIST Chemistry WebBook : Validates IR and mass spectral data .
  • Cambridge Structural Database : Cross-references crystallographic data for structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.